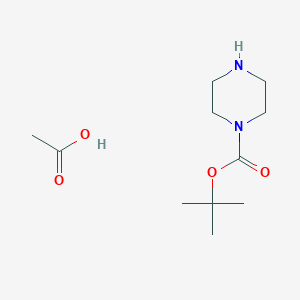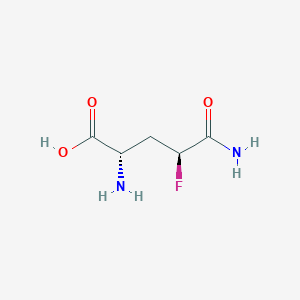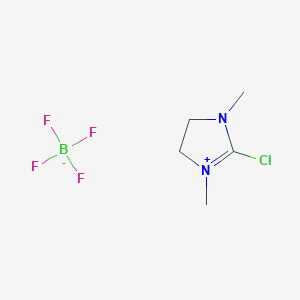![molecular formula C18H17K2O8PS2 B1146759 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate CAS No. 151888-20-9](/img/structure/B1146759.png)
4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate”, also known as Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP), is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions and is extensively used in the synthesis of silver nanoparticles (AgNPs) . It is a versatile chemical compound used in various scientific research applications, including as a catalyst and in sensors.
Molecular Structure Analysis
The molecular formula of this compound is C18H17K2O8PS2 . The molecular weight is 534.62300 . The compound contains a phenyl group attached to a phosphanyl group, which is further attached to a benzenesulfonate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known to be used in Suzuki-Miyaura Coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 98-102 °C . It has a LogP value of 3.28600, indicating its partition coefficient between octanol and water .Scientific Research Applications
Synthesis of Silver Nanoparticles (AgNPs)
This compound is extensively used in the synthesis of silver nanoparticles due to its ability to form coordination complexes with silver ions. The resulting AgNPs have applications in various fields such as antimicrobial treatments, electronics, and catalysis .
Catalyst in Coupling Reactions
As a catalyst, this compound facilitates coupling reactions which are fundamental in creating complex organic compounds. This is particularly valuable in pharmaceutical synthesis and material science .
Polymerization Reactions
In polymer science, it acts as a catalyst for polymerization reactions, aiding in the production of polymers with specific properties for industrial applications .
Electroless Gold Plating
The compound finds application in electroless gold plating baths. It helps in the deposition of gold on various substrates, which is crucial for electronic components and decorative items .
Development of Dyes and Pigments
It is involved in the synthesis of dyes and pigments, especially those containing cyclooctatetraene, which are used in coloring materials and inks .
Therapeutic Research
In the medical field, it has been used in the development of therapeutic derivatives, such as those of interleukin-22, which have potential applications in treating various diseases .
Nucleoside and Nucleotide Synthesis
The compound is used in the synthesis of nucleosides and nucleotides with specific blocking groups. These are essential in genetic research and drug development .
Safety and Handling in Research Labs
While not a direct application, understanding the safety and handling of this compound is crucial for researchers. It requires specific precautions due to its chemical properties, ensuring safe and effective use in various experiments .
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, it recommends washing off with soap and plenty of water and consulting a physician . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
IUPAC Name |
4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O6PS2.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;/h1-13H,(H,19,20,21)(H,22,23,24);1H2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCHAXWGUQEGC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O7PS2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849490 |
Source


|
| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |
CAS RN |
151888-20-9 |
Source


|
| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)




![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)
![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)